(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride
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Overview
Description
(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride is a chemical compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds. Imidazoles are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.
Reduction: The imidazole ring is then reduced to form the tetrahydroimidazole derivative.
Introduction of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are employed.
Major Products Formed:
Oxidation Products: Imidazole-2-one derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted imidazoles.
Scientific Research Applications
(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and as a potential inhibitor in biochemical assays.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride is compared with other similar compounds such as:
Imidazole: A simpler imidazole derivative without the tetrahydro modification.
Benzimidazole: A related compound with a benzene ring fused to the imidazole ring.
1,2,4-Triazole: Another heterocyclic compound with different substitution patterns.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c11-5-8-9-6-3-1-2-4-7(6)10-8;/h11H,1-5H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISOKDKVJHQCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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